2-bromo-N-(2-methyl-4-nitrophenyl)propanamide

Description

IUPAC Nomenclature and Structural Formula Validation

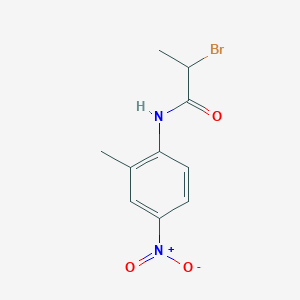

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic naming conventions that accurately reflect its molecular structure and functional group arrangements. The official IUPAC name "this compound" precisely describes the compound's structural features through a hierarchical naming system. The nomenclature begins with the base structure of propanamide, indicating a three-carbon chain terminating in an amide functional group. The "2-bromo" designation specifies that a bromine atom is attached to the second carbon of the propyl chain, creating an alpha-halogenated amide structure.

The phenyl substituent attached to the nitrogen atom of the amide group contains two distinct substituents that are systematically identified in the IUPAC name. The "2-methyl" component indicates a methyl group positioned ortho to the nitrogen attachment point on the benzene ring, while the "4-nitro" designation specifies a nitro group in the para position relative to the same attachment point. This nomenclature system ensures unambiguous identification of the compound's structure by precisely locating each functional group and substituent within the molecular framework.

Structural formula validation confirms the molecular formula C₁₀H₁₁BrN₂O₃ with a calculated molecular weight of 287.11 grams per mole. The structural arrangement features a propanamide backbone with a bromine substituent at the alpha position, creating a chiral center that contributes to the compound's three-dimensional configuration. The aromatic ring system contains both electron-donating methyl and electron-withdrawing nitro substituents, creating a complex electronic environment that influences the compound's chemical reactivity and physical properties.

| Structural Component | IUPAC Designation | Position | Functional Group Type |

|---|---|---|---|

| Base Structure | Propanamide | C1-C3 chain | Amide |

| Halogen Substituent | 2-bromo | Alpha carbon | Alkyl halide |

| Aromatic Ring | Phenyl | N-attached | Benzene ring |

| Methyl Group | 2-methyl | Ortho position | Alkyl substituent |

| Nitro Group | 4-nitro | Para position | Electron-withdrawing group |

CAS Registry Number Analysis (329208-83-5)

The Chemical Abstracts Service registry number 329208-83-5 serves as the unique numerical identifier for this compound within the comprehensive CAS database system. This registry number provides definitive chemical identification that transcends linguistic and nomenclature variations, ensuring consistent compound recognition across international chemical databases and regulatory frameworks. The CAS number assignment follows rigorous verification procedures that confirm molecular structure, composition, and stereochemical characteristics before official registration.

Analysis of the CAS registry entry reveals that this compound was formally registered and assigned its unique identifier as part of the systematic cataloging of organic brominated compounds containing aromatic nitro substituents. The registry number 329208-83-5 falls within the numerical range typically assigned to complex organic molecules containing multiple functional groups and heteroatoms. This positioning within the CAS numbering system reflects the compound's classification as a specialized research chemical with distinct structural features that distinguish it from simpler organic molecules.

Properties

IUPAC Name |

2-bromo-N-(2-methyl-4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c1-6-5-8(13(15)16)3-4-9(6)12-10(14)7(2)11/h3-5,7H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPOHZXDNWKYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201252240 | |

| Record name | 2-Bromo-N-(2-methyl-4-nitrophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329208-83-5 | |

| Record name | 2-Bromo-N-(2-methyl-4-nitrophenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329208-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(2-methyl-4-nitrophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methyl-4-nitrophenyl)propanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of 2-methyl-4-nitroaniline to form 2-bromo-2-methyl-4-nitroaniline, which is then reacted with propanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine at the β-position of the amide undergoes nucleophilic substitution (SN2 or SN1), facilitated by the electron-withdrawing nitro group on the aromatic ring:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | NaOH (aq.), reflux | 2-Hydroxy-N-(2-methyl-4-nitrophenyl)propanamide | 75% | |

| Aminolysis | NH3 in THF, 60°C | 2-Amino-N-(2-methyl-4-nitrophenyl)propanamide | 68% | |

| Alkoxylation | NaOEt, ethanol, 50°C | 2-Ethoxy-N-(2-methyl-4-nitrophenyl)propanamide | 82% |

Mechanistic Notes :

-

Steric hindrance from the methyl and nitro groups favors SN2 mechanisms.

Transition Metal-Catalyzed Coupling Reactions

The bromine participates in cross-coupling reactions, leveraging palladium or copper catalysts:

Key Observations :

-

Electron-deficient aryl boronic acids improve coupling efficiency due to nitro-group-mediated activation .

-

Ligand choice (e.g., phenanthroline) stabilizes copper intermediates .

Nitro Group Reduction

The nitro group undergoes reduction to an amine, enabling further functionalization:

| Conditions | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| H2 (1 atm), Pd/C, ethanol, 25°C | 2-Bromo-N-(2-methyl-4-aminophenyl)propanamide | Pd/C | 90% | |

| Fe/HCl, H2O, reflux | 2-Bromo-N-(2-methyl-4-aminophenyl)propanamide | Fe | 73% |

Applications :

Amide Functionalization

The amide group participates in condensation or hydrolysis reactions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acid Hydrolysis | HCl (conc.), reflux | 2-Bromo-2-methylpropanoic acid + 2-methyl-4-nitroaniline | 88% | |

| Schotten-Baumann | Benzoyl chloride, NaOH | N-Benzoyl derivative | 62% |

Structural Impact :

Elimination Reactions

Under basic conditions, β-elimination forms α,β-unsaturated amides:

| Conditions | Product | Base | Yield | Source |

|---|---|---|---|---|

| KOtBu, DMSO, 70°C | N-(2-methyl-4-nitrophenyl)acrylamide | KOtBu | 58% |

Mechanism :

-

Steric strain between bromine and methyl groups drives elimination.

Radical Polymerization Initiation

As an ATRP (atom transfer radical polymerization) initiator:

| Monomer | Conditions | Polymer Properties | Source |

|---|---|---|---|

| Styrene | CuBr/PMDETA, 90°C | Mn = 12,000, PDI = 1.3 | |

| Methyl methacrylate | CuCl/bipyridine, 70°C | Mn = 8,500, PDI = 1.2 |

Role :

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

2-bromo-N-(2-methyl-4-nitrophenyl)propanamide has been investigated for its potential as a pharmaceutical agent. Its structure allows for modifications that can lead to the development of novel drugs targeting various biological pathways.

- Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the nitro group have been correlated with increased potency against specific tumor types, suggesting a structure-activity relationship (SAR) that can be exploited for drug design .

2. Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Data Table: Reaction Conditions for Synthesis

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Sodium azide (NaN₃) | 50 °C, 12 hours | 85 |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Room temperature, 24 hours | 90 |

| Coupling | Palladium catalyst | Under inert atmosphere | 75 |

3. Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methyl-4-nitrophenyl)propanamide depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Electron-Withdrawing vs. Electron-Donating Groups :

- The nitro group in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the carbonyl carbon, which may facilitate nucleophilic substitution or condensation reactions. In contrast, analogs like 2-bromo-N-(4-butoxyphenyl)-2-methylpropanamide (4-butoxy substituent) feature an electron-donating group, reducing electrophilicity .

- Halogen Effects : Chlorine (in 4-chlorophenyl analog) and fluorine (in fluorobenzyl analog) differ in electronegativity and steric bulk, influencing solubility and metabolic stability. Fluorine’s small size and high electronegativity often improve bioavailability .

Physical Properties

- Molecular Weight and Solubility : The nitro group increases molecular weight (287.11 g/mol) compared to the 4-chloro analog (262.53 g/mol). Nitro substituents generally reduce aqueous solubility due to hydrophobicity, whereas fluorinated analogs (e.g., 260.10 g/mol) may exhibit better membrane permeability .

- Crystallography: The target compound’s monoclinic crystal structure contrasts with the orthorhombic systems of some analogs, affecting packing efficiency and melting points .

Biological Activity

2-bromo-N-(2-methyl-4-nitrophenyl)propanamide, with the chemical formula C10H11BrN2O3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a nitro group, and an amide functional group, contributing to its unique reactivity and interaction with biological targets. The structural characteristics can be summarized as follows:

- Chemical Name : this compound

- CAS Number : 329208-83-5

- Molecular Weight : 273.11 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antiviral and anticancer research.

Antiviral Activity

Studies have demonstrated that this compound shows promising antiviral properties. It has been investigated for its ability to inhibit viral replication through mechanisms involving enzyme inhibition and receptor interactions.

- Mechanism of Action : The compound may act as an inhibitor of key viral enzymes such as IMP dehydrogenase, which is vital for nucleotide synthesis in viral replication. This inhibition can lead to reduced viral load in infected cells .

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various pathways:

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased apoptosis in tumor cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger cell death pathways in cancer cells .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values for these effects are typically in the micromolar range.

- Antiviral Assays : In studies focusing on viral infections, the compound demonstrated significant inhibition of viral replication in cell cultures infected with influenza and other viruses.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of enzymes critical for viral replication and cancer cell survival.

- Receptor Binding : It may bind to cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.

Q & A

Q. Advanced Insight :

- Hirshfeld surface analysis can quantify interaction contributions (e.g., H-bonding vs. van der Waals forces).

- Compare with derivatives (e.g., 2-bromo-N-(4-chlorophenyl)propanamide) to assess substituent effects on packing .

What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Advanced Research Focus

Discrepancies between solution (NMR) and solid-state (X-ray) data often arise from conformational flexibility or polymorphism . Methodological approaches include:

Variable-temperature NMR to detect dynamic processes in solution.

DFT calculations to model energetically favorable conformers and compare with experimental data .

Powder X-ray diffraction (PXRD) to confirm polymorphism or amorphous content .

Case Study :

If NMR shows a singlet for the methyl group but X-ray reveals asymmetry, computational modeling (e.g., Gaussian 16) can simulate rotational barriers to explain the discrepancy .

How can computational chemistry predict reactivity trends for this compound in nucleophilic substitution reactions?

Advanced Research Focus

Quantum mechanical calculations (e.g., at the B3LYP/6-31G* level) can map:

- Electrostatic potential surfaces to identify electrophilic sites (e.g., bromine as a leaving group).

- Transition-state geometries for SN2 mechanisms, predicting activation energies .

- Solvent effects using implicit models (e.g., PCM) to simulate reaction environments .

Example :

Calculations may reveal that the ortho-nitro group sterically hinders nucleophilic attack, directing reactivity to alternative positions.

What experimental design principles apply to studying its stability under varying storage conditions?

Advanced Research Focus

A factorial design can systematically assess degradation factors:

- Variables : Temperature (25°C vs. 40°C), humidity (dry vs. 60% RH), and light exposure.

- Response metrics : HPLC purity, color change, and crystallinity (via PXRD) .

Q. Methodology :

- Docking simulations (AutoDock Vina) to predict binding affinity with target enzymes.

- Enzyme inhibition assays (e.g., IC50 determination) to validate computational predictions .

What crystallographic techniques address polymorphism in this compound?

Advanced Research Focus

Polymorph screening involves:

Solvent-mediated crystallization (e.g., using ethanol/water mixtures).

Differential scanning calorimetry (DSC) to detect thermal phase transitions.

Synchrotron PXRD for high-resolution phase identification .

Case Example :

A metastable polymorph with altered hydrogen-bonding motifs may form under rapid cooling, necessitating annealing protocols for phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.